molecular formula C22H22Cl2N6O2 B12408357 Losartan carboxylic acid-d4 (hydrochloride)

Losartan carboxylic acid-d4 (hydrochloride)

Cat. No.: B12408357
M. Wt: 477.4 g/mol
InChI Key: MQEYGHYUCYCJDC-OKYQSVLFSA-N
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Description

Losartan carboxylic acid-d4 (hydrochloride) is a deuterium-labeled form of losartan carboxylic acid. Losartan carboxylic acid is an active metabolite of losartan, which is an angiotensin II receptor type 1 antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of losartan and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of losartan carboxylic acid-d4 (hydrochloride) involves the incorporation of deuterium into the losartan carboxylic acid molecule. The key intermediates in the synthesis of losartan are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. These intermediates are synthesized through a series of reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .

Industrial Production Methods

The industrial production of losartan carboxylic acid-d4 (hydrochloride) follows a similar synthetic route as described above but is optimized for large-scale production. The process involves the use of efficient and green chemistry techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Losartan carboxylic acid-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites of losartan carboxylic acid, which are studied for their pharmacological properties and metabolic profiles .

Scientific Research Applications

Losartan carboxylic acid-d4 (hydrochloride) is widely used in scientific research for:

Mechanism of Action

Losartan carboxylic acid-d4 (hydrochloride) exerts its effects by blocking the angiotensin II type 1 receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The compound also affects intracellular calcium signaling, which further contributes to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Losartan carboxylic acid-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracing the compound’s metabolic pathways and offer insights into its pharmacological properties without altering its biological activity .

Properties

Molecular Formula

C22H22Cl2N6O2

Molecular Weight

477.4 g/mol

IUPAC Name

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H21ClN6O2.ClH/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21;/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28);1H/i9D,10D,11D,12D;

InChI Key

MQEYGHYUCYCJDC-OKYQSVLFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl.Cl

Origin of Product

United States

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